molecular formula C18H14O3 B3361855 2-(Benzyloxy)-1-naphthoic Acid CAS No. 93655-27-7

2-(Benzyloxy)-1-naphthoic Acid

Cat. No.: B3361855
CAS No.: 93655-27-7
M. Wt: 278.3 g/mol
InChI Key: AOCAFDPSJAOBOD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-naphthoic Acid is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

2-(Benzyloxy)-1-naphthoic Acid is utilized in various chemical synthesis processes. For instance, Chen et al. (2019) developed a method for synthesizing multisubstituted 1-naphthoic acids through Ru-catalyzed C-H activation and double alkyne annulation, which demonstrates a high atom/step economy and uses atmospheric oxygen as the sole oxidant (Chen et al., 2019). Similarly, Dang Thi et al. (2015) explored the synthesis and anticancer properties of new (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate (Dang Thi et al., 2015).

Pharmaceutical and Biological Research

In the field of pharmaceutical and biological research, this compound derivatives exhibit potential. The study by Dang Thi et al. (2015) also highlighted the cytotoxic and antimicrobial effects of the synthesized compounds, showing interesting activity against different cancer cell lines (Dang Thi et al., 2015).

Environmental and Microbial Studies

This compound and its derivatives have been studied in environmental contexts, particularly in microbial degradation processes. For example, Meckenstock et al. (2000) investigated the anaerobic degradation of naphthalene and related compounds, including naphthoic acids, by a sulfate-reducing enrichment culture, highlighting the metabolic pathways involved in the breakdown of these compounds in an environmental setting (Meckenstock et al., 2000).

Photoreactive and Optical Properties

This compound derivatives also find applications in the study of photoreactive and optical properties. Höfler et al. (2008) investigated the photo-Fries rearrangement of fully aromatic esters containing the 1-naphthyl chromophore in polymeric media, exploring their photochemical reactivity and the yield of hydroxyketones, which is significant for optical applications (Höfler et al., 2008).

Materials Science and Engineering

In materials science and engineering, the chemical properties of this compound are leveraged for various applications. For example, Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone as a photochemically masked one-component type II photoinitiator for free radical polymerization, showcasing its potential in the field of polymer chemistry (Kumbaraci et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2-(Benzyloxy)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

2-phenylmethoxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCAFDPSJAOBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfamic acid (17.28 g, 178 mmol) was added to a solution of 9 (21.11 g, 80.5 mmol) in acetone (420 ml) and water (210 ml) at 0° C. Over a period of 20 minutes, 80% NaClO2 (10.42 g, 92.2 mmol) was added at 0° C. The solution was stirred at 0° C. for 30 minutes and then concentrated to about 200 ml. After dilution with water (200 ml), the mixture was extracted with CH2Cl2 (1×200 ml, 2×100 ml). The organic layer was dried (MgSO4) and concentrated. Crystallization from cyclohexane/ethyl acetate (1:1) generated 19.12 g (85%) of 10 as pale yellow crystals, mp 127°-128° C. (lit. mp 128°-130° C.).
Quantity
17.28 g
Type
reactant
Reaction Step One
Name
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.